molecular formula C10H7Cl2NOS B13814230 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate CAS No. 58077-61-5

1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate

Cat. No.: B13814230
CAS No.: 58077-61-5
M. Wt: 260.14 g/mol
InChI Key: YZSQRDNFHWDUJT-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate is a chemical compound with the molecular formula C10H7Cl2NOS. It is known for its unique structure, which includes a thiocyanate group, a dichloromethyl group, and a p-tolyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate typically involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate can be compared with similar compounds such as:

    1,1-Dichloro-2-oxo-2-phenylethyl thiocyanate: Similar structure but with a phenyl group instead of a p-tolyl group.

    1,1-Dichloro-2-oxo-2-methylpropyl thiocyanate: Similar structure but with a methylpropyl group instead of a p-tolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

58077-61-5

Molecular Formula

C10H7Cl2NOS

Molecular Weight

260.14 g/mol

IUPAC Name

[1,1-dichloro-2-(4-methylphenyl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C10H7Cl2NOS/c1-7-2-4-8(5-3-7)9(14)10(11,12)15-6-13/h2-5H,1H3

InChI Key

YZSQRDNFHWDUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(SC#N)(Cl)Cl

Origin of Product

United States

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